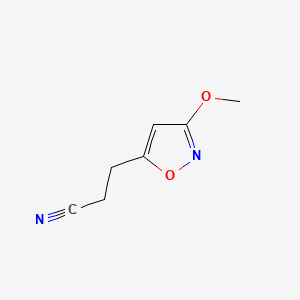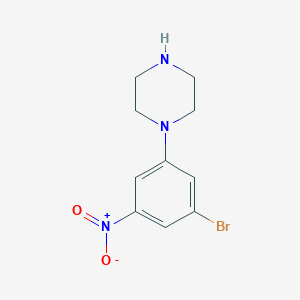
1-(3-Bromo-5-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom at the 3-position and a nitro group at the 5-position on the phenyl ring, which is attached to a piperazine moiety
Métodos De Preparación
The synthesis of 1-(3-Bromo-5-nitrophenyl)piperazine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-bromo-5-nitroaniline with piperazine. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or acetonitrile, and under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(3-Bromo-5-nitrophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with sodium thiolate can yield the corresponding thioether derivative.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Common reagents used in these reactions include sodium thiolate, hydrogen gas, palladium catalysts, and tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-nitrophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its unique structure allows for the modification and optimization of its pharmacological properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-nitrophenyl)piperazine is primarily determined by its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
1-(3-Bromo-5-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Bromo-2-nitrophenyl)piperazine: Similar structure but with different substitution pattern on the phenyl ring.
1-(3-Chloro-5-nitrophenyl)piperazine: Chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(3-Bromo-4-nitrophenyl)piperazine: Different position of the nitro group, affecting its chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12BrN3O2 |
|---|---|
Peso molecular |
286.13 g/mol |
Nombre IUPAC |
1-(3-bromo-5-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-5-9(7-10(6-8)14(15)16)13-3-1-12-2-4-13/h5-7,12H,1-4H2 |
Clave InChI |
AWMAMKIOIFJSCH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


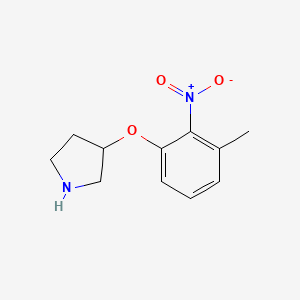
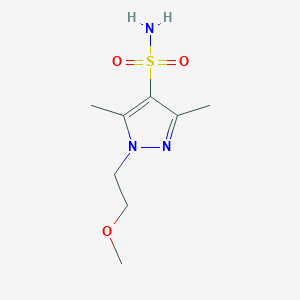

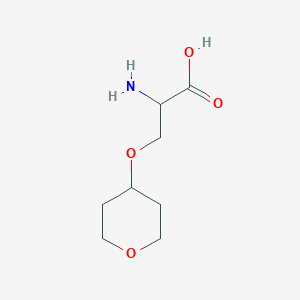


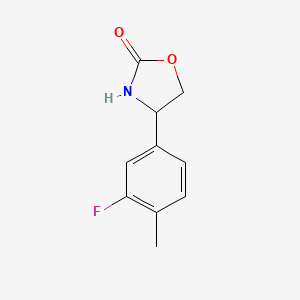

![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13614266.png)

![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)

